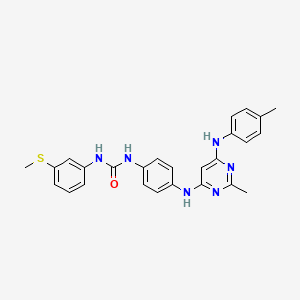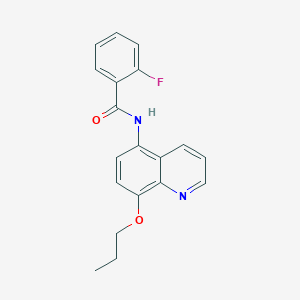![molecular formula C20H21ClFN5O4S2 B14980174 N-(3-chloro-4-methoxyphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980174.png)
N-(3-chloro-4-methoxyphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including chloro, methoxy, fluorophenyl, methanesulfonamido, triazolyl, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonamido group: This step often involves the reaction of a sulfonyl chloride with an amine in the presence of a base.
Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Formation of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- **N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- **N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPIONAMIDE
- **N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTYRAMIDE
Uniqueness
The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in medicinal chemistry and biological research.
特性
分子式 |
C20H21ClFN5O4S2 |
|---|---|
分子量 |
514.0 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClFN5O4S2/c1-26-18(11-27(33(3,29)30)15-7-4-13(22)5-8-15)24-25-20(26)32-12-19(28)23-14-6-9-17(31-2)16(21)10-14/h4-10H,11-12H2,1-3H3,(H,23,28) |
InChIキー |
BPVOHHROMCYHIZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14980103.png)
![1-(2,4-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B14980107.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B14980127.png)
![5-({4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14980135.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B14980136.png)
![4-(2-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B14980140.png)
![6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14980146.png)
![2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14980153.png)
![N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14980155.png)
![5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14980160.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B14980163.png)
![2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B14980168.png)
